molecular formula C5H3BrN2O2 B1287416 5-Bromopyrimidine-4-carboxylic acid CAS No. 64224-60-8

5-Bromopyrimidine-4-carboxylic acid

Cat. No.: B1287416
CAS No.: 64224-60-8
M. Wt: 202.99 g/mol
InChI Key: HZZBITVSVYFOND-UHFFFAOYSA-N
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Description

5-Bromopyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3BrN2O2 and a molecular weight of 202.99 g/mol. This compound has gained significant attention in medicinal chemistry due to its unique structural and physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 5-Bromopyrimidine-4-carboxylic acid involves the condensation of formamidine acetate and mucobromic acid in alkaline media . This reaction produces 5-bromopyrimidine-4-carboxylate, which can be further processed to obtain the desired compound. Another method involves the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines, which is highly regioselective and allows for the one-step synthesis of ethyl 5-bromopyrimidine-4-carboxylate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C5

The bromine atom at position 5 undergoes nucleophilic substitution under basic or catalytic conditions. This reaction is facilitated by electron-withdrawing groups (e.g., the carboxylic acid at C4), which activate the pyrimidine ring toward displacement.

Example Reactions:

Reagent/ConditionsProductYieldSource
NaOMe, MeSH, EtOH, reflux5-Methylthiopyrimidine-4-carboxylic acid68%
NH₃ (aq), Cu catalyst, 100°C5-Aminopyrimidine-4-carboxylic acid45%
KSCN, DMF, 80°C5-Thiocyanatopyrimidine-4-carboxylic acid52%

Mechanistic Insight :

  • Reactions typically follow an SNAr mechanism , requiring deprotonation of the nucleophile and activation of the aromatic ring.
  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Esterification of the Carboxylic Acid Group

The carboxylic acid at position 4 is readily converted to esters, enabling further functionalization or improved solubility.

Common Methods:

  • Acid Chloride Intermediate :
    • Treatment with SOCl₂ or (COCl)₂ in the presence of catalytic DMF forms the acyl chloride, which reacts with alcohols (e.g., MeOH, EtOH) .
    • Example :
  • Direct Esterification :
    • Use of H₂SO₄ or TsOH in refluxing alcohols, though yields are lower due to competing side reactions .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings , enabling C–C bond formation.

Key Examples:

Reaction TypeCatalyst/BaseProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃5-Arylpyrimidine-4-carboxylates54–72%
Buchwald-HartwigPd₂(dba)₃, Xantphos5-Aminopyrimidine derivatives61%

Optimized Conditions :

  • Suzuki Coupling :
    • Biphasic solvent systems (toluene/H₂O) improve regioselectivity .
    • Ethyl 5-bromopyrimidine-4-carboxylate reacts with aryl boronic acids under Pd catalysis to form biaryl products .

Radical Alkoxycarbonylation (Minisci Reaction)

The bromopyrimidine core undergoes radical-mediated alkoxycarbonylation under biphasic conditions:

text
Reagents: FeSO₄·7H₂O, H₂O₂, H₂SO₄, ROH Conditions: Toluene/H₂O, 0–5°C Product: Ethyl 5-bromopyrimidine-4-carboxylate Yield: 48% [5]

Key Advantages :

  • One-step synthesis avoids multi-step protection/deprotection .
  • Scalable to >10 g with minimal purification .

Scientific Research Applications

5-Bromopyrimidine-4-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmacologically active molecules, such as protein kinase inhibitors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Agrochemical and Pharmaceutical Industries: It is employed as a raw material and intermediate in the production of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromopyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it has been used in the synthesis of protein kinase inhibitors, which act by inhibiting the activity of specific kinases involved in cellular signaling pathways . The compound’s bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromopyrimidine-4-carboxylic acid include:

  • 5-Chloropyrimidine-4-carboxylic acid
  • 5-Methylpyrimidine-4,6-dicarboxylic acid
  • 6-Hydroxypyrimidine-4-carboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is its bromine atom, which imparts unique reactivity and physicochemical properties. This makes it particularly valuable in the synthesis of specific pharmacologically active molecules and as a versatile intermediate in organic synthesis.

Biological Activity

5-Bromopyrimidine-4-carboxylic acid is a significant compound in medicinal chemistry, particularly due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by a bromine atom at the 5-position and a carboxylic acid group at the 4-position of the pyrimidine ring. Its molecular formula is C5H4BrN2O2C_5H_4BrN_2O_2 with a molecular weight of approximately 202.99 g/mol. The presence of these functional groups contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets, including enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing binding affinity, while the carboxylic acid group can form hydrogen bonds with biological molecules, influencing various biochemical pathways.

Antimicrobial Activity

Pyrimidine derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that these compounds exhibit inhibitory effects against various bacterial strains, making them potential candidates for developing new antimicrobial agents.

Anticancer Properties

Recent investigations into the anticancer activity of this compound reveal its efficacy against different cancer cell lines. For instance, it has been tested against A549 lung adenocarcinoma cells, showing cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin . The compound's structure-activity relationship (SAR) studies suggest that modifications to its structure could enhance its anticancer potency.

Case Studies and Research Findings

  • Anticancer Activity in A549 Cells :
    • A study evaluated the effects of various compounds related to this compound on A549 cells. Compounds were tested at a concentration of 100 µM for 24 hours using an MTT assay to assess cell viability. Results indicated that some derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .
  • Antimicrobial Efficacy :
    • A series of experiments assessed the antimicrobial activity of pyrimidine derivatives, including this compound. These studies showed that the compound effectively inhibited the growth of several pathogenic bacteria, highlighting its potential as an antimicrobial drug candidate.

Data Table: Summary of Biological Activities

Activity Type Target Effect Reference
AntimicrobialVarious bacterial strainsInhibition of growth
AnticancerA549 lung adenocarcinoma cellsCytotoxicity at 100 µM

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-Bromopyrimidine-4-carboxylic acid, and how do they compare in efficiency?

Methodological Answer: The synthesis of this compound typically involves halogenation and functional group modifications. A common route starts with pyrimidine-4-carboxylic acid derivatives, where bromination at the 5-position is achieved using reagents like PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide) under controlled conditions . For example, methyl 5-bromopyrimidine-4-carboxylate (CAS 1034737-23-9) can be hydrolyzed to the carboxylic acid using alkaline conditions . Comparative studies suggest that palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may improve regioselectivity when synthesizing derivatives .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer: This compound is classified as hazardous and requires strict safety measures:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection are mandatory.
  • Ventilation: Use fume hoods to avoid inhalation of aerosols .
  • Storage: Keep in a cool, dry place away from oxidizers and bases. Contaminated surfaces should be cleaned with ethanol or isopropanol .
  • Waste Disposal: Follow institutional guidelines for halogenated organic waste. Safety Data Sheets (SDS) from suppliers like MedChemExpress emphasize that the compound is for research use only and not validated for medical applications .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm bromine substitution patterns and carboxylate group integrity. For example, the bromine atom at C5 causes distinct deshielding in 1H^1\text{H}-NMR .
  • Mass Spectrometry (HRMS): High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of CO2_2 from the carboxylic acid group) .
  • HPLC: Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity, especially for intermediates like methyl esters .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in derivatization reactions?

Methodological Answer:

  • Catalyst Selection: Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in Suzuki reactions for aryl-substituted derivatives. Solvents like DMF or toluene are preferred for their ability to stabilize intermediates .
  • Temperature Control: Lower temperatures (0–25°C) minimize side reactions during bromination, while higher temperatures (80–100°C) accelerate hydrolysis of ester intermediates .
  • Additives: Use of triethylamine or DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution reactions at the pyrimidine ring .

Q. How can discrepancies between computational and experimental reactivity data be resolved?

Methodological Answer:

  • DFT Studies: Density Functional Theory (DFT) calculations predict electrophilic aromatic substitution (EAS) reactivity at the C5 position. Discrepancies often arise from solvent effects or steric hindrance not modeled in silico .
  • Experimental Validation: Compare computed activation energies with kinetic data from time-resolved 1H^1\text{H}-NMR or UV-Vis spectroscopy. For example, unexpected regioselectivity in bromination may require revisiting solvent polarity assumptions .

Q. What mechanistic insights guide the design of bioactive derivatives?

Methodological Answer:

  • Structure-Activity Relationships (SAR): The bromine atom enhances electrophilicity for nucleophilic attack, while the carboxylic acid group enables salt formation for improved solubility. Derivatives like 2-amino-5-bromopyrimidine-4-carboxylic acid (CAS 914208-48-3) show enhanced binding to kinase targets .
  • Biological Testing: Antifungal activity assays (e.g., against Candida albicans) combined with molecular docking studies reveal that steric bulk at the 4-position reduces efficacy, guiding synthetic focus on smaller substituents .

Properties

IUPAC Name

5-bromopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZBITVSVYFOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612504
Record name 5-Bromopyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64224-60-8
Record name 5-Bromo-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64224-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromopyrimidine-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80612504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-pyrimidinecarboxylic acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

5-Bromopyrimidine-4-carboxylic acid
5-Bromopyrimidine-4-carboxylic acid
5-Bromopyrimidine-4-carboxylic acid
5-Bromopyrimidine-4-carboxylic acid
5-Bromopyrimidine-4-carboxylic acid
5-Bromopyrimidine-4-carboxylic acid

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